

Application Notes and Protocols for Estrus Synchronization in Ewes Using Flugestone Acetate

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Compound of Interest

Compound Name: *Flugestone*

Cat. No.: *B1219737*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

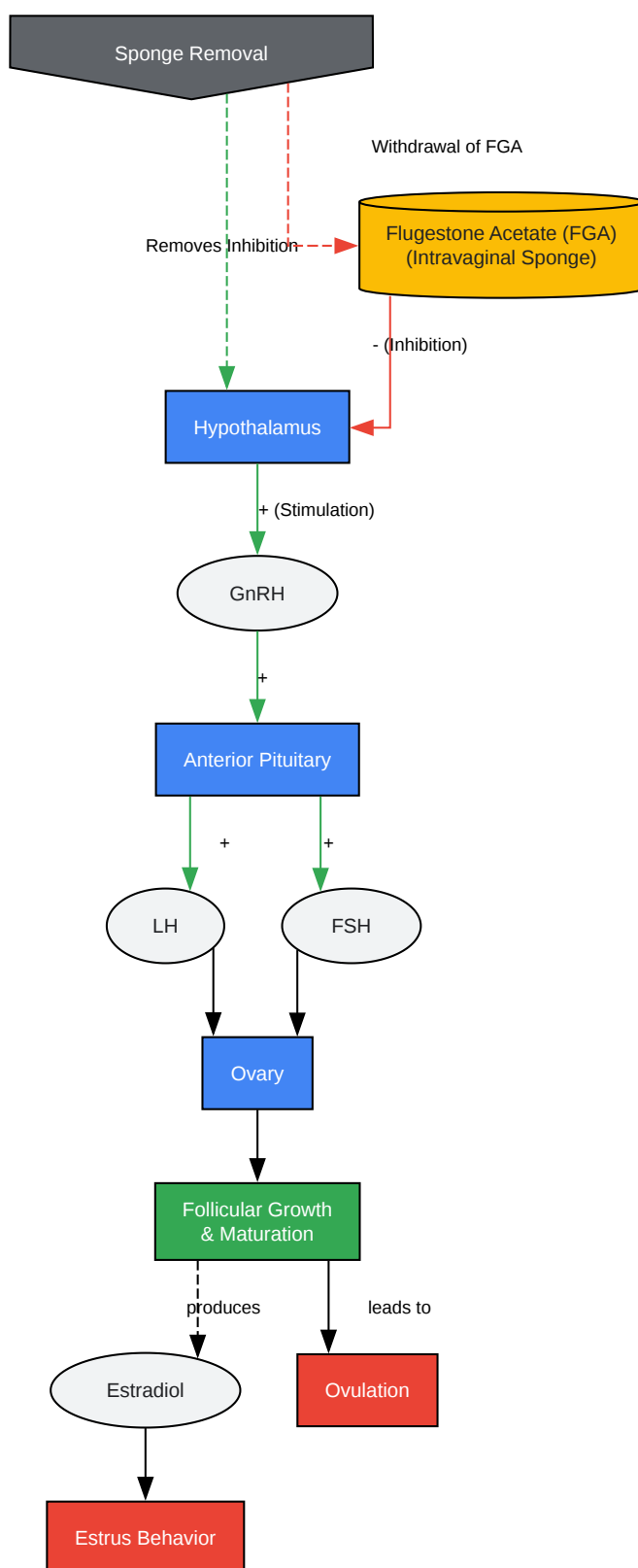
Flugestone acetate (FGA), also known as flurogestone acetate or cronolone, is a synthetic progestogen widely utilized in small ruminant production for the synchronization of estrus.[1] Its application, primarily through intravaginal sponges, allows for controlled breeding, facilitating the use of artificial insemination (AI) and enabling concentrated lambing periods.[2][3] This document provides detailed protocols and application notes for the use of FGA in estrus synchronization protocols in ewes, supported by quantitative data from various studies and detailed experimental methodologies.

Mechanism of Action

Flugestone acetate mimics the action of natural progesterone produced by the corpus luteum. [4] During the treatment period, the sustained release of FGA from the intravaginal sponge elevates circulating progestogen levels, which inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, thereby preventing estrus and ovulation.[4][5] Upon removal of the FGA-impregnated sponge, the rapid decline in circulating progestogen levels leads to a rebound increase in GnRH, LH, and FSH

secretion, which stimulates follicular growth, maturation, and subsequent synchronized ovulation, allowing for timed breeding.[6]

Signaling Pathway



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Caption: Signaling pathway of **Flugestone** Acetate in estrus synchronization.

Experimental Protocols

Several protocols have been developed for estrus synchronization using FGA, varying in duration and the ancillary hormones used. The choice of protocol may depend on factors such as the season (breeding vs. non-breeding), the breed of ewe, and whether natural mating or fixed-time artificial insemination (FTAI) will be used.

Protocol 1: Long-Term FGA Treatment (12-14 Days)

This is a traditional and widely used protocol.

Methodology:

- Day 0: Insert an intravaginal sponge containing 20-40 mg of **Flugestone** Acetate into each ewe.[7][8] The applicator should be cleaned and disinfected between animals to prevent the spread of infection.[6]
- Day 12-14: Remove the intravaginal sponge by gently pulling the attached string.[8]
- At sponge removal: Administer an intramuscular injection of equine chorionic gonadotropin (eCG, also known as PMSG). The dose typically ranges from 300 to 700 IU, depending on the breed, season, and desired ovulation rate.[6][8]
- Estrus Detection and Mating: Estrus is expected to occur 24 to 48 hours after sponge removal.[9] Ewes can be exposed to fertile rams for natural mating or can be artificially inseminated. For FTAI, a common timing is 55 hours after sponge removal.[8]

Protocol 2: Short-Term FGA Treatment (7 Days)

Shorter protocols have been investigated and shown to be effective, potentially reducing the incidence of vaginal irritation.

Methodology:

- Day 0: Insert an FGA intravaginal sponge (20-40 mg).
- Day 6: Administer an intramuscular injection of a prostaglandin F2 α (PGF2 α) analogue (e.g., 250 μ g cloprostenol) to ensure luteolysis.[10]

- Day 7: Remove the FGA sponge. At the time of removal, administer an intramuscular injection of eCG (e.g., 600 IU).[\[10\]](#)
- Estrus Detection and Mating: Estrus detection and mating or AI are performed as in the long-term protocol, with estrus expected within 24-48 hours of sponge removal.

Quantitative Data Summary

The efficacy of FGA-based estrus synchronization protocols can be evaluated based on several reproductive parameters. The following tables summarize data from various studies.

Table 1: Comparison of Reproductive Performance with Different FGA Doses and Durations

Protocol Duration	FGA Dose (mg)	Estrus Response (%)	Pregnancy Rate (%)	Lambing Rate (%)	Prolificacy (Lambs/Ewe)	Reference
7 days	20	96	-	-	-	[10]
7 days	40	88	-	-	-	[10]
14 days	20	52	-	-	-	[10]
14 days	40	68	-	-	-	[10]
14 days	20	-	47.05 - 63.33	-	-	[7] [11]
13 days	40	52.2 - 91.1	-	-	-	[12]

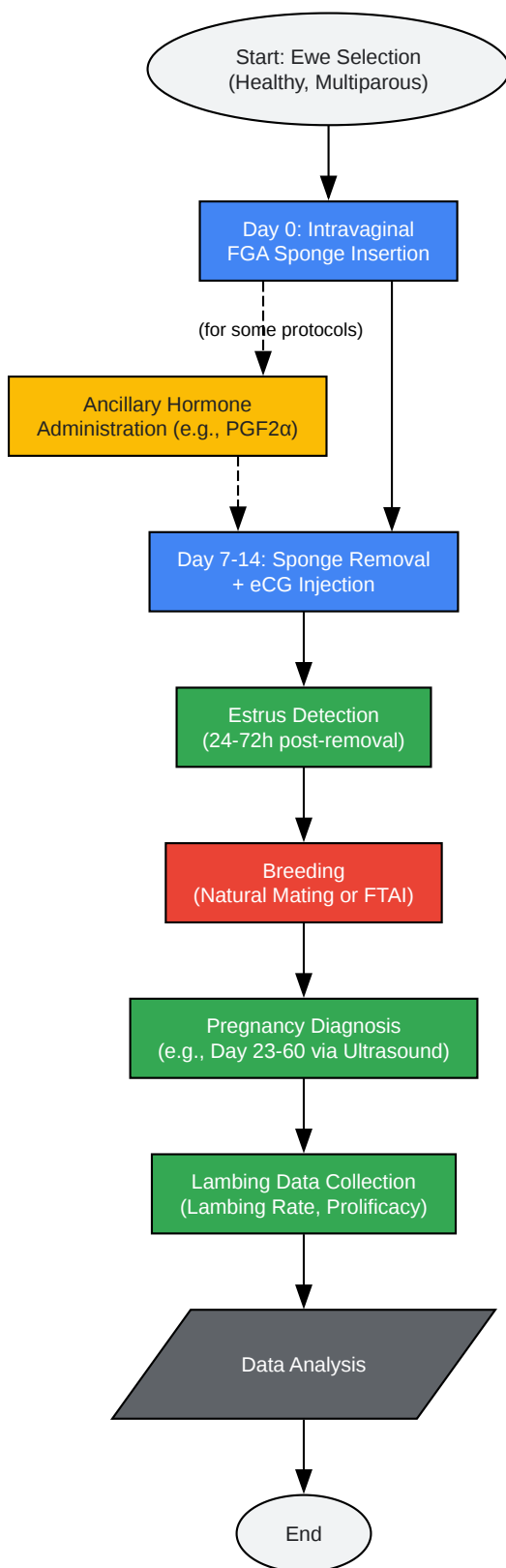
Table 2: Hormonal Concentrations Following Progestagen Withdrawal

Hormone	Time After Withdrawal	FGA Group	CIDR Group	Reference
Estradiol	0 hr	Lower	Higher	[9]
Estradiol	24 hr	Lower	Higher	[9]
Estradiol	48 hr	Lower	Higher	[9]
Progesterone	0 hr	Lower	Higher	[9]
Progesterone	24 hr	Lower	Higher	[9]
Progesterone	48 hr	Lower	Higher	[9]
FSH	24 hr	Significantly Higher	Lower	[9]
FSH	48 hr	Significantly Higher	Lower	[9]
LH	48 hr	Lower	Significantly Higher	[9]

Note: CIDR (Controlled Internal Drug Release) is another progestogen-releasing device often compared to FGA sponges.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating an FGA-based estrus synchronization protocol.



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Caption: A generalized experimental workflow for FGA-based estrus synchronization.

Materials and Methods

- Animals: Healthy, non-pregnant, multiparous ewes with appropriate body condition scores.
- FGA Sponges: Commercially available intravaginal sponges impregnated with **Flugestone Acetate** (e.g., Chronogest®, Syncropart®).[\[6\]](#)[\[7\]](#)
- Hormones:
 - Equine Chorionic Gonadotropin (eCG/PMSG) for injection.
 - Prostaglandin F2 α analogue (e.g., Cloprostenol) for injection.
- Equipment:
 - Vaginal sponge applicator.
 - Syringes and needles for hormone administration.
 - Ultrasound equipment for pregnancy diagnosis.
 - Vasectomized rams for estrus detection.

Detailed Methodologies

Estrus Detection: Estrus detection can be performed by observing the ewes for behavioral signs of heat (e.g., standing to be mounted by a ram). This is typically done using a vasectomized ram fitted with a marking harness. Ewes are checked for marks from the ram at regular intervals (e.g., every 12 hours) starting from 12-24 hours after sponge removal.[\[9\]](#)

Artificial Insemination: For FTAI, semen is deposited into the cervix or uterus at a predetermined time after sponge removal. For cervical AI, a speculum is used to visualize the cervix, and the semen is deposited using an insemination gun.[\[7\]](#) Laparoscopic AI, which involves depositing semen directly into the uterine horns, can also be performed and may yield higher pregnancy rates.[\[9\]](#)

Pregnancy Diagnosis: Pregnancy status can be determined using transabdominal ultrasonography. This is typically performed between 23 and 60 days after insemination.[\[9\]](#) This

method can also be used to determine the number of fetuses.

Data Collection and Analysis: Key data points to collect include:

- Sponge retention rate.
- Incidence of vaginal discharge.
- Estrus response rate (proportion of ewes showing estrus).
- Time to onset of estrus.
- Pregnancy rate (proportion of ewes pregnant).
- Lambing rate (proportion of ewes lambing).
- Fecundity/Prolificacy (number of lambs born per ewe lambing).

Statistical analysis of this data, for example using chi-square tests for categorical data (e.g., pregnancy rates) and ANOVA for continuous data (e.g., time to estrus), is essential for comparing the efficacy of different protocols.

Conclusion

Flugestone acetate-based protocols are a reliable and effective method for synchronizing estrus in ewes. Both long-term and short-term protocols can be utilized successfully, and the choice of protocol may be influenced by specific management goals and conditions. The inclusion of ancillary hormones such as eCG and PGF2 α is crucial for optimizing follicular development and ovulation, particularly outside the natural breeding season. Careful adherence to protocol methodologies and accurate data collection are essential for achieving high reproductive performance.

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